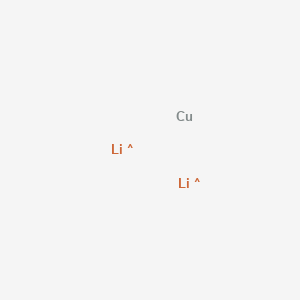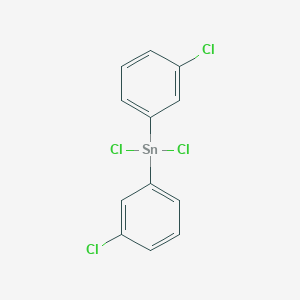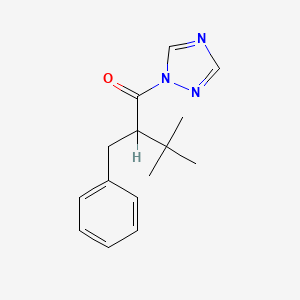![molecular formula C22H32N2O2 B14311187 4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 115770-81-5](/img/structure/B14311187.png)
4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dodecyloxy group attached to a pyrimidine ring, and a cyclohexa-2,5-dien-1-one moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Acylation of 5-acetyl-4-aminopyrimidines: This step involves the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides.
Reductive Amination and Cyclization: Alternatively, reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) can be used to synthesize the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Biological Studies: It is used in studies related to enzyme inhibition, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase inhibition.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Signal Transduction Pathways: Modulating signal transduction pathways involved in cell proliferation, inflammation, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar to 4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: These derivatives also share structural similarities and are known for their wide range of biological activities.
Uniqueness
This compound is unique due to the presence of the dodecyloxy group and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115770-81-5 |
|---|---|
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
4-(5-dodecoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C22H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-26-21-17-23-22(24-18-21)19-12-14-20(25)15-13-19/h12-15,17-18,25H,2-11,16H2,1H3 |
InChI-Schlüssel |
VUOJMDQQWOQWCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

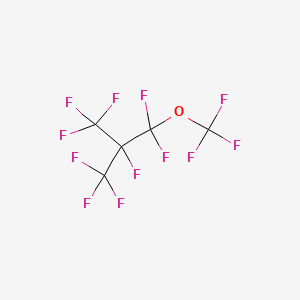

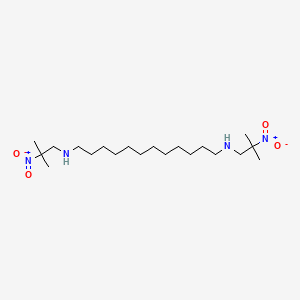

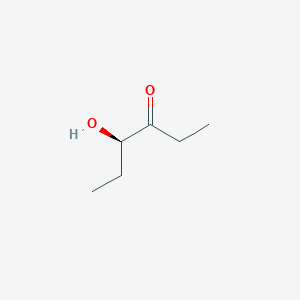

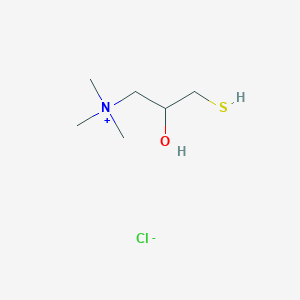
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)

